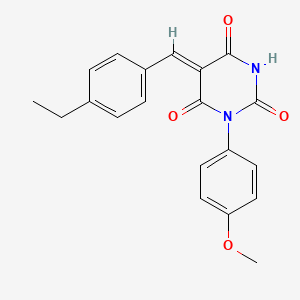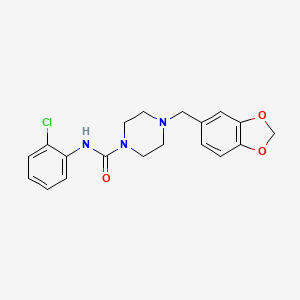
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine
Vue d'ensemble
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inflammatory cells, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In microbial cells, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine has been shown to reduce the production of inflammatory mediators, leading to the suppression of inflammation. In microbial cells, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine has been shown to inhibit the growth and proliferation of bacteria, fungi, and protozoa, leading to the prevention of infections.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine also has some limitations, including its low solubility in water and its potential toxicity to cells and organisms at high concentrations.
Orientations Futures
There are several future directions for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine research, including the development of more potent and selective analogs, the investigation of its potential applications in other fields, such as energy storage and catalysis, and the evaluation of its safety and efficacy in preclinical and clinical trials. Additionally, the development of new synthetic methods for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine and its analogs could also provide new opportunities for research and applications.
Applications De Recherche Scientifique
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In material science, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine has been used as a nitrification inhibitor to reduce nitrogen losses from fertilizers and improve crop yields.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-15-13-16(2)26(25-15)22-23-20(17-7-5-4-6-8-17)14-21(24-22)18-9-11-19(27-3)12-10-18/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTMCMVKWVPNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylpyrazol-1-yl)-4-(4-methoxyphenyl)-6-phenylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442758.png)
![1-[1-(4-methoxyphenyl)-5-methyl-7-phenyl-1H-imidazo[4,5-b]pyridin-6-yl]ethanone](/img/structure/B3442767.png)
![1-[(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B3442770.png)
![1-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B3442777.png)
![4-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B3442785.png)

![4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3442807.png)



![3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B3442820.png)

![N-(2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3442839.png)